Ginsenoside Rh1

Vue d'ensemble

Description

Sanchinoside B2 est un saponoside mineur isolé des radicules de Panax notoginseng (Burk.) F. H. Chen. Sa structure chimique a été élucidée comme étant le dammar-20(22)-en-3β,12β,25-triol-6-O-β-D-glucopyranoside , représentant un nouveau dammarane-saponoside .

Applications De Recherche Scientifique

Sanchinoside B2 has diverse applications:

Mécanisme D'action

Target of Action

Ginsenoside Rh1, a primary active component of ginseng, has been shown to interact with various targets. It has been reported to modulate multiple physiological activities via interactions with steroidal receptors . This compound also acts through estrogen receptors (ER) and interacts with insulin-like growth factor-1 receptor (IGF-IR) in neuronal cells . It has been suggested that the epidermal growth factor receptor (EGFR) and activator of transcription 1 (STAT1) may be key proteins in its action .

Mode of Action

This compound exerts its effects by interacting with its targets and inducing changes in cellular processes. For instance, it has been shown to attenuate β-amyloid induced oxidative stress and cell death by activating the PI3K/Akt signaling pathway . It also suppresses the expression of inducible nitric oxide synthase gene in IFN-gamma-stimulated microglia via modulation of JAK/STAT and ERK signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It has been reported to regulate hepatocyte metabolism through ECM–Receptor and the PI3K-AKT pathway . It also activates the PI3K/Akt pathway in amyloid-β induced SH-SY5Y cells , and suppresses inducible nitric oxide synthase gene expression in IFN-gamma-stimulated microglia via modulation of JAK/STAT and ERK signaling pathways .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It has been reported that the absorption of this compound is fast in the gastrointestinal tract . It may be metabolized mainly into Rh1 and F1 by intestinal microflora before absorption into the blood . This compound is quickly cleared from the body .

Result of Action

This compound has been shown to have potent anti-inflammatory, antioxidant, and immunomodulatory effects . It also has positive effects on the nervous system, with protective effects on nerve cells, improved resistance to neuronal injury, modulation of neural activity, resistance to cerebral ischemia/reperfusion injury, improvement of brain damage after eclampsia hemorrhage, improvement of memory and cognitive deficits, treatment of AD and vascular dementia, alleviation of anxiety, pain, and inhibition of ionic-like behavior .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been shown to exert neuroprotective effects by activating the PI3K/Akt pathway in amyloid-β induced SH-SY5Y cells . This suggests that the presence of amyloid-β, a protein associated with Alzheimer’s disease, can influence the action of this compound. Furthermore, this compound might be an efficacious therapeutic agent for Alzheimer’s disease .

Analyse Biochimique

Biochemical Properties

Ginsenoside Rh1 interacts with various enzymes, proteins, and other biomolecules. It exhibits potent characteristics of anti-inflammatory, antioxidant, immunomodulatory effects, and positive effects on the nervous system

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to exhibit potent anti-inflammatory, antioxidant, and immunomodulatory effects . The cytotoxic effects of this compound were dependent on different types of cell lines . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been found to reduce TGF-β1 and TGF-β2 levels and Smad2 and Smad3 phosphorylation levels . It also increases cell apoptosis, autophagy, and cell cycle arrest . These effects are further enhanced by a phosphatidylinositol 3-kinase (PI3K) inhibitor but are rescued by the inhibition of reactive oxygen species (ROS) .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, this compound has been found to improve the cognitive performance of scopolamine-treated mice in the object location recognition, the novel object recognition, the Morris water maze, and the passive avoidance tests

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been found to significantly alleviate the lung resistance and airway resistance, and reduce the number of total inflammation cells, eosinophils, neutrophils, and lymphocytes in BALF of the asthmatic mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found that this compound could improve the glucocorticoid receptor (GR)’s transrepression on nuclear factor kappa B (NF-κB) and transactivation on dual specificity protein phosphatase 1 (DUSP1), which is responsible for DEX’s anti-inflammatory effects .

Méthodes De Préparation

Voies de synthèse : Sanchinoside B2 peut être synthétisé par des voies chimiques spécifiques. Les voies de synthèse détaillées ne sont pas largement documentées.

Production industrielle : Les informations sur les méthodes de production industrielle à grande échelle de Sanchinoside B2 sont limitées.

Analyse Des Réactions Chimiques

Réactions : Sanchinoside B2 peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution. Les conditions et les réactifs spécifiques restent non divulgués.

Principaux produits : Les produits résultant de ces réactions n'ont pas été largement étudiés.

4. Applications de la recherche scientifique

Sanchinoside B2 a des applications diverses :

Médecine : Il présente des effets anti-inflammatoires en inhibant l'expression de PPAR-γ, TNF-α, IL-6 et IL-1β.

Avantages pour la santé : Sanchinoside B2 contribue aux propriétés antioxydantes, à la modulation immunitaire et aux effets positifs sur le système nerveux.

5. Mécanisme d'action

Cibles : Sanchinoside B2 interagit avec des cibles moléculaires, bien que les mécanismes précis ne soient pas entièrement élucidés.

Voies : Des recherches supplémentaires sont nécessaires pour comprendre les voies par lesquelles Sanchinoside B2 exerce ses effets.

Comparaison Avec Des Composés Similaires

Unicité : Sanchinoside B2 se distingue par sa structure et sa bioactivité spécifiques.

Composés similaires : D'autres composés apparentés comprennent la Ginsenoside-Rh1 et la Ginsenoside-Re.

Activité Biologique

Ginsenoside Rh1, a bioactive compound derived from ginseng, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of the pharmacological effects of this compound, highlighting its anti-inflammatory, anti-cancer, and immunomodulatory properties based on various research studies.

Overview of this compound

This compound is a hydrolyzed form of ginsenoside that is commonly found in red ginseng. It has been shown to exhibit a range of biological activities including:

- Anti-inflammatory effects

- Antitumor activity

- Immunomodulation

Antiallergic and Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory properties. In a study involving RAW264.7 cells, Rh1 was shown to inhibit histamine release from rat peritoneal mast cells and reduce IgE-mediated passive cutaneous anaphylaxis (PCA) reactions in mice. Specifically, it demonstrated an 87% inhibition rate at a dosage of 25 mg/kg, surpassing the efficacy of disodium cromoglycate (31% inhibition at the same dosage) .

Mechanisms of Action:

- Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.

- Suppression of NF-kappaB activation, which plays a critical role in inflammatory responses.

Anticancer Effects

This compound has been extensively studied for its anticancer potential, particularly against colorectal cancer (CRC) and gastric cancer.

Colorectal Cancer

In vitro studies demonstrated that this compound inhibits the migration and invasion of CRC cells (SW620). The compound was found to suppress matrix metalloproteinases (MMPs), specifically MMP1 and MMP3, while promoting the expression of tissue inhibitor of metalloproteinases (TIMP3). Additionally, it was shown to deactivate the mitogen-activated protein kinase (MAPK) signaling pathway .

Key Findings:

- In vitro: Significant reduction in cell migration and invasion.

- In vivo: In a nude mouse xenograft model, treatment with 20 mg/kg of Rh1 resulted in decreased tumor volume and weight after 35 days .

Gastric Cancer

This compound also inhibited gastric cancer cell growth by targeting the TGF-β/Smad signaling pathway. This pathway is crucial for cell growth and differentiation, indicating that Rh1 may serve as a therapeutic agent for gastric cancer treatment .

Immunomodulatory Effects

This compound has been shown to modulate immune responses through various mechanisms:

- It enhances the production of pro-inflammatory cytokines like TNF-α while inhibiting others such as IL-6 and IL-17 in different cell lines.

- In THP-1 cells, Rh1 was found to attenuate MAPK signaling pathways, which are involved in inflammatory responses .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Propriétés

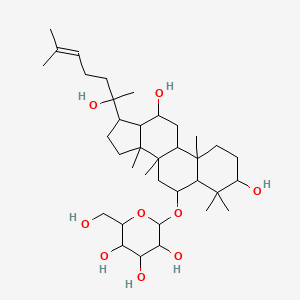

IUPAC Name |

2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQNTCRNSXYLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Rh1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63223-86-9 | |

| Record name | 63223-86-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ginsenoside Rh1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039554 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.